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molecular formula C22H26N2O3 B8386276 1-[2-(Cyclopent-1-en-1-yl)ethyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

1-[2-(Cyclopent-1-en-1-yl)ethyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Cat. No. B8386276
M. Wt: 366.5 g/mol
InChI Key: QNFAHNYDCZHOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922727

Procedure details

A mixture of sodium bicarbonate (0.10 g, 1.2 mmol) and lithium iodide (13 mg, 0.1 mmol) were added to dimethylformamide solution (10 ml) of 5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione (0.27 g, 1.0 mmol) and 2-(cyclopent-1-en-1-yl)ethyl toluenesulfonate (0.27 g, 1.0 mmol). And then, the reaction mixture was stirred at 90° C. for overnight, concentrated for removement of dimethylformamide, extracted with dichloromethane, dried, filtered and separated by column chromatography to give a desirable product as a white solid (148 mg).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
2-(cyclopent-1-en-1-yl)ethyl toluenesulfonate
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40.4%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[I-].[Li+].[CH2:8]([C:10]1[C:11](=[O:27])[NH:12][C:13](=[O:26])[NH:14][C:15]=1[C:16](=[O:25])[C:17]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[CH:18]=1)[CH3:9].C1(C)C(S(O[CH2:38][CH2:39][C:40]2[CH2:44][CH2:43][CH2:42][CH:41]=2)(=O)=O)=CC=CC=1>CN(C)C=O>[C:40]1([CH2:39][CH2:38][N:14]2[C:15]([C:16](=[O:25])[C:17]3[CH:18]=[C:19]([CH3:24])[CH:20]=[C:21]([CH3:23])[CH:22]=3)=[C:10]([CH2:8][CH3:9])[C:11](=[O:27])[NH:12][C:13]2=[O:26])[CH2:44][CH2:43][CH2:42][CH:41]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
13 mg
Type
reactant
Smiles
[I-].[Li+]
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)=O)=O)=O
Name
2-(cyclopent-1-en-1-yl)ethyl toluenesulfonate
Quantity
0.27 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC1=CCCC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
And then, the reaction mixture was stirred at 90° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated for removement of dimethylformamide
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
separated by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CCCC1)CCN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: PERCENTYIELD 40.4%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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